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Compound of Interest

2-(1-(Thiophen-2-
Compound Name: _ o
yl)ethylidene)malononitrile

Cat. No.: B076377

An In-depth Technical Guide to the Physical Properties of 2-(1-(Thiophen-2-
yl)ethylidene)malononitrile

Introduction

2-(1-(Thiophen-2-yl)ethylidene)malononitrile, a derivative of malononitrile, is a compound of
significant interest in synthetic organic chemistry. As a functionalized thiophene, it serves as a
versatile building block for the synthesis of more complex heterocyclic compounds and
materials with potential applications in pharmaceuticals and materials science.[1] Its structure,
arising from the Knoevenagel condensation of 2-acetylthiophene and malononitrile, features a
unigue combination of a thiophene ring, an ethylidene bridge, and two cyano groups, which
dictate its chemical reactivity and physical characteristics.

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, designed for researchers,
scientists, and professionals in drug development. The document outlines key physicochemical
data, spectroscopic profiles for characterization, and standardized protocols for experimental
validation, ensuring a foundation of scientific integrity and practical utility.

Chemical Structure and Identifiers

A precise understanding of the compound's identity is foundational for any research endeavor.
The following section details its structural representation and key identifiers.
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Caption: Chemical Structure of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile.

Identifier Value

2-(1-(Thiophen-2-

IUPAC Name ) o
yl)ethylidene)propanedinitrile[2]
2-[1-(2-Thienyl)ethylidene]malononitrile, (1-(2-

Synonyms ) ) o
Thienyl)ethylidene)malononitrile[3]

CAS Number 10432-44-7[3][4]

Molecular Formula CoHeN2S[3][4]

Molecular Weight 174.22 g/mol [3][4]

Monoisotopic Mass 174.02516 Da[2]

InChl Key IVSVAOOOAGLVJIQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and
application. The data below has been consolidated from various chemical suppliers and
databases.
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Property Value Source(s)

Solid. May appear as a brown

Physical Form solid or oil[3] [3]

Melting Point 88 -90°C [31[4]
Boiling Point 296.3 £ 25.0 °C (Predicted) [31[4]
Density 1.219 £ 0.06 g/cm? (Predicted)  [3][4]

While specific data is not

available, similar structures like

benzylidene malononitrile are
Solubility soluble in organic solvents [5]

such as ethanol, acetone, and

dichloromethane, with limited

solubility in water.[5]

) Commercially available at
Purity )
>95% purity.

Expert Insights: The predicted boiling point and density suggest a stable organic solid under
standard laboratory conditions. The melting point range of 88-90°C is a key specification for
identity and purity confirmation.[3][4] The presence of both a somewhat nonpolar thiophene
ring and polar nitrile groups suggests that solubility will be highest in moderately polar organic
solvents, a common characteristic for such molecules.[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the molecular structure and purity of a
compound. Below are the expected analytical signatures for 2-(1-(Thiophen-2-
yl)ethylidene)malononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the
molecule, confirming the presence of the thiophene ring and the ethylidene methyl group.
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o Reported Data (400 MHz, CDCls): 6 8.05 (d, J=4.0 Hz, 1H), 7.80 (d, J=4.8 Hz, 1H), 7.80 (t,
J=4.4 Hz, 1H), 2.71 (s, 3H).[3]

o Interpretation: The signals between 7.80-8.05 ppm are characteristic of the protons on the
thiophene ring. The singlet at 2.71 ppm corresponds to the three protons of the methyl
(CHs) group.[3]

e 13C NMR (Carbon NMR): Carbon NMR is crucial for confirming the carbon framework of the
molecule, including the quaternary carbons of the nitrile groups and the double bond. While
specific published data for this exact compound is sparse, related structures show
characteristic peaks for the nitrile carbons (C=N) around 112-115 ppm and for the olefinic
carbons (C=C) between 80-160 ppm.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this
compound, the most prominent and diagnostic peak is from the nitrile groups.

o Expected Absorption: A strong, sharp absorption band is expected in the region of 2220-
2230 cm~1, which is characteristic of the C=N stretching vibration.[8] Additional peaks
corresponding to C=C stretching from the thiophene ring and the alkene bond, as well as C-
H stretching, would also be present.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the
molecule's fragmentation pattern, further confirming its structure.

o Expected Molecular lon Peak [M]*: An m/z value corresponding to the molecular weight
(approx. 174.03) would be expected, consistent with the monoisotopic mass of 174.02516
Da.[2]

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following protocols outline standard
procedures for verifying the physical properties of 2-(1-(Thiophen-2-
yl)ethylidene)malononitrile.
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Physicochemical Characterization Workflow
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Caption: A generalized workflow for the comprehensive characterization of a chemical
compound.

Protocol 1: Melting Point Determination

o Sample Preparation: Place a small, dry amount of the crystalline compound into a capillary
tube, ensuring it is packed to a height of 2-3 mm.

o Apparatus Setup: Insert the capillary tube into a calibrated digital melting point apparatus.

e Heating: Begin heating at a moderate rate (e.g., 10-15 °C/min) for a preliminary scan. For a
precise measurement, repeat with a fresh sample, heating rapidly to about 15 °C below the
expected melting point, then reducing the rate to 1-2 °C/min.

o Observation: Record the temperature range from the appearance of the first liquid droplet to
the complete liquefaction of the sample. For 2-(1-(Thiophen-2-yl)ethylidene)malononitrile,
this should be within the 88-90 °C range.[3]

Protocol 2: 'H NMR Spectrum Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve
it in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the
NMR probe.

e Tuning and Shimming: Tune the probe to the correct frequency for *H nuclei and shim the
magnetic field to achieve optimal homogeneity and resolution.

» Acquisition: Acquire the spectrum using standard parameters for a *H experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

e Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and calibrating the chemical shift scale to the residual
solvent peak (e.g., CDCIs at 7.26 ppm).
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e Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns
(multiplicity) and coupling constants (J-values) to confirm the structure.

Handling, Storage, and Safety

For longevity and safe handling of the compound, the following practices are recommended:

o Storage: The compound should be stored in a tightly sealed container in a cool, dry place,
ideally between 2-8°C and protected from light.[3]

o Safety: Based on available supplier information, the compound is classified with the GHS07
pictogram (Warning).[3] It may cause skin irritation or allergic reactions (H317) and serious
eye irritation (H319).[3] Standard personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn when handling.

Conclusion

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a well-characterized solid with distinct
physical and spectroscopic properties. Its melting point of 88-90 °C and its unique NMR
signature provide clear benchmarks for identity and purity assessment. Understanding these
fundamental characteristics is paramount for its effective use in research and development,
enabling scientists to confidently employ it in the synthesis of novel molecules for a range of
scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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